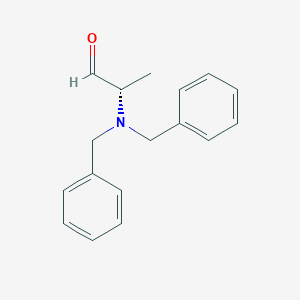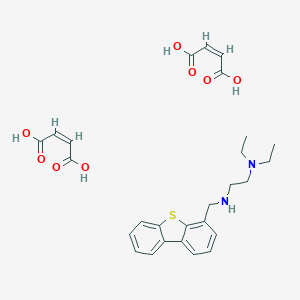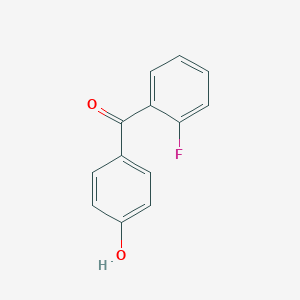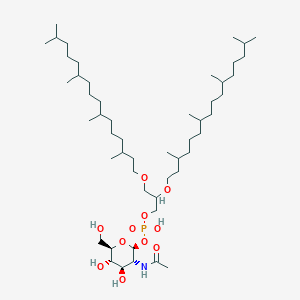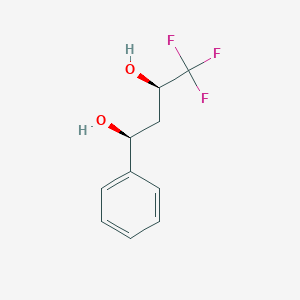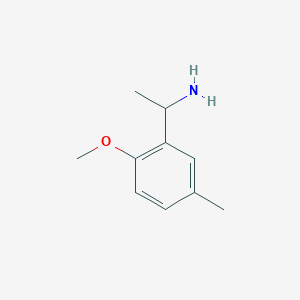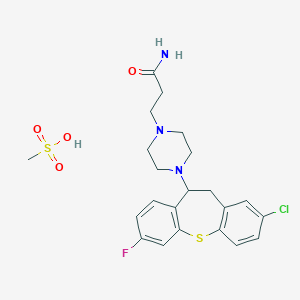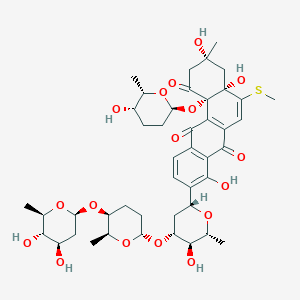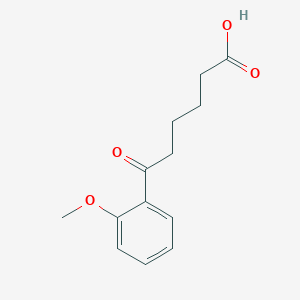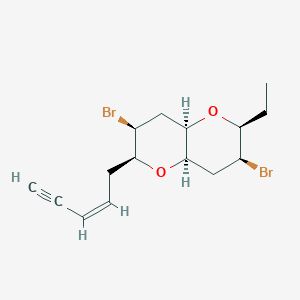
Elatenyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elatenyne is a naturally occurring compound found in the plant Elatine triandra. It belongs to the class of polyphenols, which are known for their antioxidant and anti-inflammatory properties. Elatenyne has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Structure and Synthesis
Elatenyne is a small dibrominated natural product first isolated from Laurencia elata, with its structure originally assigned as a pyrano[3,2-b]pyran based on NMR methods. Total synthesis led to the reassignment of its structure as a 2,2'-bifuranyl. This was confirmed by total syntheses and DFT calculations of NMR chemical shifts, supporting the proposed biogenesis of elatenyne (Dyson et al., 2012).
The absolute configuration of elatenyne, with its pseudo-meso core structure, was determined using the crystalline sponge method, enabling differentiation between two similar alkyl side chains (Urban et al., 2016).
NMR spectroscopic methodologies and chemical derivatization were used to determine the relative configuration of elatenyne, utilizing "Click" chemistry for the first time in natural product modification (Brkljača & Urban, 2013).
The bidirectional synthesis of elatenyne's originally proposed structures was explored, reassessing the structures of halogenated enynes (Sheldrake et al., 2009).
Chemical Analysis and Derivation
GIAO (13)C NMR calculations were used for stereostructure assignment of flexible five-membered rings in elatenyne, demonstrating the utility of molecular mechanics in reducing computational expense without significant accuracy loss (Smith et al., 2008).
Chemical profiling of Laurencia elata, the source of elatenyne, utilized HPLC-NMR methodology, leading to the isolation of various compounds including elatenyne and elucidation of their chemical structures (Dias & Urban, 2011).
properties
CAS RN |
105013-69-2 |
|---|---|
Product Name |
Elatenyne |
Molecular Formula |
C15H20Br2O2 |
Molecular Weight |
392.13 g/mol |
IUPAC Name |
(2S,3S,4aR,6S,7S,8aR)-3,7-dibromo-6-ethyl-2-[(Z)-pent-2-en-4-ynyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran |
InChI |
InChI=1S/C15H20Br2O2/c1-3-5-6-7-13-11(17)9-14-15(19-13)8-10(16)12(4-2)18-14/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11-,12-,13-,14+,15+/m0/s1 |
InChI Key |
ONEBNODSYJNGPV-OXXOWAFVSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](C[C@@H]2[C@H](O1)C[C@@H]([C@@H](O2)C/C=C\C#C)Br)Br |
SMILES |
CCC1C(CC2C(O1)CC(C(O2)CC=CC#C)Br)Br |
Canonical SMILES |
CCC1C(CC2C(O1)CC(C(O2)CC=CC#C)Br)Br |
synonyms |
elatenyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



